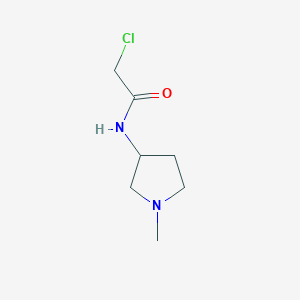

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide

CAS No.:

Cat. No.: VC13397840

Molecular Formula: C7H13ClN2O

Molecular Weight: 176.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13ClN2O |

|---|---|

| Molecular Weight | 176.64 g/mol |

| IUPAC Name | 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide |

| Standard InChI | InChI=1S/C7H13ClN2O/c1-10-3-2-6(5-10)9-7(11)4-8/h6H,2-5H2,1H3,(H,9,11) |

| Standard InChI Key | BHOYQUAPSIVNDH-UHFFFAOYSA-N |

| SMILES | CN1CCC(C1)NC(=O)CCl |

| Canonical SMILES | CN1CCC(C1)NC(=O)CCl |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Chloro-N-(1-methylpyrrolidin-3-yl)acetamide is characterized by a pyrrolidine ring substituted with a methyl group at the 1-position and an acetamide moiety at the 3-position, with a chlorine atom at the α-carbon of the acetamide chain. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃ClN₂O | |

| Molecular Weight | 176.64 g/mol | |

| IUPAC Name | 2-chloro-N-(1-methylpyrrolidin-3-yl)acetamide | |

| SMILES | CN1CCC(C1)NC(=O)CCl | |

| InChIKey | BHOYQUAPSIVNDH-UHFFFAOYSA-N |

The stereochemistry of the pyrrolidine ring (R-configuration at the 3-position) influences its interactions with biological targets, as seen in analogous compounds .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via nucleophilic acyl substitution:

-

Reaction of 1-methylpyrrolidin-3-amine with chloroacetyl chloride under basic conditions (e.g., Na₂CO₃ or NaOH) .

-

Workup and purification: Extraction with ethyl acetate, followed by recrystallization or column chromatography .

Yield: 75–84% under optimized conditions . Industrial-scale synthesis may employ continuous flow reactors to enhance efficiency.

Structural Modifications

Derivatives are synthesized by substituting the chlorine atom or modifying the pyrrolidine ring. For example:

-

Thienopyridine derivatives: Reaction with thiols yields compounds with enhanced antimicrobial activity .

-

Stereochemical resolution: Tartaric acid resolves enantiomers, critical for pharmaceutical applications .

Physicochemical Properties

Biological Activity and Applications

Neuropharmacological Relevance

The pyrrolidine moiety is common in neuromodulators. Analogous compounds (e.g., M₃ mAChR PAMs) show:

-

Receptor modulation: Enhanced acetylcholine signaling in smooth muscle .

-

Cognitive effects: Potential neuroprotection via calcium channel blockade .

Antioxidant Properties

Chloroacetamide derivatives scavenge DPPH radicals more effectively than α-tocopherol, suggesting utility in oxidative stress mitigation .

Comparative Analysis with Analogues

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume